Quinosol

Vue d'ensemble

Description

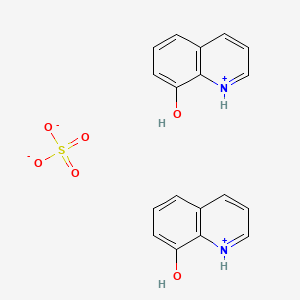

Quinosol, également connu sous le nom de sulfate de 8-hydroxyquinoléine monohydraté, est un composé chimique de formule empirique C₁₈H₁₆N₂O₆S · xH₂O. Il s'agit d'un dérivé de la 8-hydroxyquinoléine et est connu pour ses propriétés bactéricides, parasiticide et fongicide. This compound est largement utilisé dans divers domaines, notamment la médecine, l'agriculture et l'industrie, en raison de son activité antimicrobienne à large spectre .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Quinosol peut être synthétisé par la sulfonation de la quinoléine. Le processus implique la réaction de la quinoléine avec l'acide sulfurique pour former l'acide 8-quinoléinesulfonique, qui est ensuite neutralisé pour produire du sulfate de 8-hydroxyquinoléine monohydraté. Les conditions réactionnelles impliquent généralement l'utilisation d'oléum à 60-64 % (acide trisulfurique) à des températures de 140-150 °C pendant environ 2 heures .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique la réaction de Skraup, une méthode bien connue pour la synthèse de dérivés de la quinoléine. Cette réaction utilise l'o-aminophénol et le glycérol en présence d'o-nitrophénol et d'acide sulfurique. La réaction est effectuée à des températures élevées et nécessite un contrôle minutieux pour éviter les réactions secondaires et assurer des rendements élevés .

Analyse Des Réactions Chimiques

Types de réactions

Quinosol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés de la quinoléine N-oxyde.

Réduction : La réduction de this compound peut conduire à la formation de dérivés d'hydroquinoléine.

Substitution : this compound peut subir des réactions de substitution, en particulier la substitution aromatique électrophile, pour former divers dérivés de la quinoléine substitués.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants dans des conditions acides.

Principaux produits formés

Oxydation : Dérivés de la quinoléine N-oxyde.

Réduction : Dérivés d'hydroquinoléine.

Substitution : Divers dérivés de la quinoléine substitués, en fonction du substituant introduit.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif pour la précipitation et la séparation de métaux tels que l'aluminium, le magnésium et le zinc.

Biologie : Employé dans l'étude de la résistance microbienne et comme outil pour enquêter sur les mécanismes d'action antimicrobienne.

Médecine : Utilisé comme antiseptique et désinfectant dans le traitement des infections bactériennes et fongiques. Il est également utilisé dans la formulation de divers produits pharmaceutiques.

Industrie : Appliqué en agriculture comme fongicide et bactéricide pour protéger les cultures. .

Mécanisme d'action

This compound exerce ses effets antimicrobiens en interférant avec la fonction des enzymes bactériennes telles que la gyrase de l'ADN et la topoisomérase IV. Ces enzymes sont essentielles à la réplication et à la transcription de l'ADN. This compound stabilise le complexe enzyme-ADN, conduisant à la fragmentation du chromosome bactérien et finalement à la mort cellulaire . Ce mécanisme est similaire à celui d'autres antibiotiques quinoloniques.

Applications De Recherche Scientifique

Quinosol has a wide range of scientific research applications:

Chemistry: Used as a reagent for the precipitation and separation of metals such as aluminum, magnesium, and zinc.

Biology: Employed in the study of microbial resistance and as a tool for investigating the mechanisms of antimicrobial action.

Medicine: Utilized as an antiseptic and disinfectant in the treatment of bacterial and fungal infections. It is also used in the formulation of various pharmaceutical products.

Industry: Applied in agriculture as a fungicide and bactericide to protect crops. .

Mécanisme D'action

Quinosol exerts its antimicrobial effects by interfering with the function of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. This compound stabilizes the enzyme-DNA complex, leading to the fragmentation of the bacterial chromosome and ultimately causing cell death . This mechanism is similar to that of other quinolone antibiotics.

Comparaison Avec Des Composés Similaires

Quinosol est similaire à d'autres dérivés de la quinoléine, tels que :

8-Hydroxyquinoléine : Le composé parent de this compound, connu pour ses propriétés antimicrobiennes.

Quinoléine N-oxyde : Un dérivé oxydé de la quinoléine avec une activité antimicrobienne similaire.

Hydroquinoléine : Un dérivé réduit de la quinoléine avec des propriétés chimiques distinctes.

Unicité

This compound est unique en raison de sa forme de sulfate monohydraté, qui améliore sa solubilité et sa stabilité par rapport à d'autres dérivés de la quinoléine. Cela le rend particulièrement efficace dans diverses applications, notamment son utilisation comme antiseptique et désinfectant .

Activité Biologique

Quinosol, also known as 8-hydroxyquinoline sulfate, is a compound with diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables that highlight its efficacy.

Overview of this compound

This compound belongs to the quinolone family, which is recognized for its broad-spectrum antimicrobial properties. Initially developed as an antiseptic, this compound has demonstrated significant antifungal and antibacterial activities. Its structure allows it to interact with various biological targets, making it a versatile compound in medical and agricultural applications.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of DNA Synthesis : Similar to other quinolones, this compound inhibits DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication and repair. This mechanism is essential for its antibacterial action against a wide range of Gram-positive and Gram-negative bacteria .

- Antifungal Activity : this compound has shown promising antifungal properties, particularly against pathogenic fungi. It disrupts fungal cell wall synthesis and interferes with metabolic processes within the fungi .

- Antimicrobial Synergy : Studies have indicated that combining this compound with other antimicrobial agents can enhance its efficacy against resistant strains of bacteria and fungi .

Antimicrobial Efficacy

A significant study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in Table 1 below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | High |

| Staphylococcus aureus | 16 µg/mL | Very High |

| Candida albicans | 64 µg/mL | Moderate |

| Aspergillus niger | 128 µg/mL | Low |

This table illustrates that this compound exhibits potent activity against certain bacterial strains while showing moderate efficacy against fungi like Candida albicans.

Case Studies

-

Case Study on Gynaecological Infections :

A clinical trial assessed the effectiveness of this compound in treating gynaecological infections caused by resistant bacterial strains. Patients receiving a combination therapy of metronidazole and this compound showed a significant reduction in infection rates compared to those treated with metronidazole alone. The study highlighted a synergistic effect that improved patient outcomes . -

Agricultural Application :

In agricultural settings, this compound was tested as a fungicide against grape alternariosis. Field trials demonstrated that this compound effectively reduced disease incidence by over 50% compared to untreated controls, showcasing its potential as a sustainable agricultural solution .

Toxicological Profile

While this compound is effective in various applications, its safety profile is also critical. Toxicological assessments indicate that at high doses, this compound can cause mild irritation and reduced food intake in animal models but does not exhibit severe adverse effects or genotoxicity .

Propriétés

IUPAC Name |

quinolin-1-ium-8-ol;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-24-3 (Parent) | |

| Record name | Oxyquinoline sulfate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | Oxyquinoline sulfate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(8-hydroxyquinolinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.